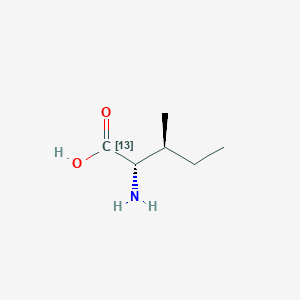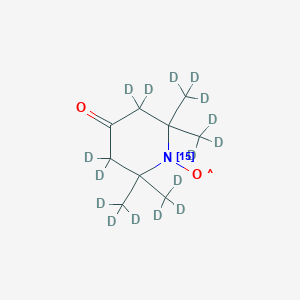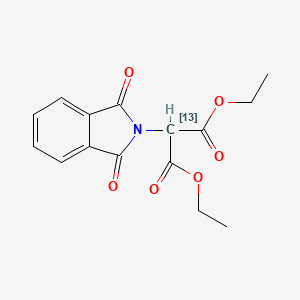
1,1\'-Dimethylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethylferrocene is an organometallic compound with the formula C12H14Fe. It is a derivative of ferrocene, where two methyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique properties, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 1,1’-Dimethylferrocene may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the product’s purity and consistency. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethylferrocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-dimethylferricinium ion, a stable blue dye.
Reduction: The compound can be reduced back to its neutral form using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as bromine or chloromethyl methyl ether can be used under controlled conditions.
Major Products Formed
Oxidation: 1,1’-Dimethylferricinium ion.
Reduction: Neutral 1,1’-Dimethylferrocene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-Dimethylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Dimethylferrocene involves its ability to undergo redox reactions. The compound can easily switch between its oxidized and reduced forms, making it an effective electron transfer agent. This property is exploited in various catalytic processes and electrochemical applications .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of 1,1’-Dimethylferrocene, known for its stability and versatility in chemical reactions.
n-Butylferrocene: Another derivative with different alkyl substituents, used in similar applications.
1,1’-Diacetylferrocene: A derivative with acetyl groups, used in organic synthesis and as a precursor for other compounds.
Uniqueness of 1,1’-Dimethylferrocene
1,1’-Dimethylferrocene is unique due to its enhanced stability and specific redox properties compared to other ferrocene derivatives. Its methyl groups provide steric protection, making it less prone to degradation and more suitable for various industrial and research applications .
Properties
Molecular Formula |
C12H14Fe |
|---|---|
Molecular Weight |
214.08 g/mol |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3; |
InChI Key |
GJFIEPAJMYPAGC-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)




![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
